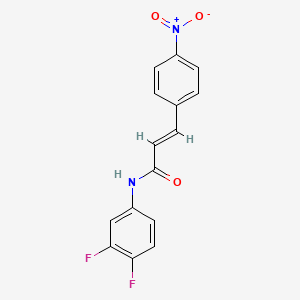
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide, also known as DFN-3,4, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine and materials science. DFN-3,4 is a member of the acrylamide family of compounds, which are widely used in the synthesis of polymers and other materials. In recent years, DFN-3,4 has been the subject of extensive research due to its unique properties and potential applications.
作用機序
The mechanism of action of N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but studies have suggested that it may act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues, and are involved in the development of a number of diseases. By scavenging ROS, this compound may have potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells, and may have potential as an anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory properties, and may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its strong fluorescence properties, which make it a useful tool for imaging biological systems. Additionally, this compound is relatively easy to synthesize, and can be produced in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are a number of future directions for research on N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide. One potential area of research is the development of new materials and coatings based on this compound. Additionally, further investigation into the mechanism of action of this compound may lead to the development of new therapeutic agents. Finally, research into the potential toxicity of this compound is needed to determine its safety for use in various applications.
合成法
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with 4-nitrobenzaldehyde in the presence of a base. The resulting product is then treated with acryloyl chloride to yield this compound. Other methods of synthesis have also been reported, including the use of palladium-catalyzed cross-coupling reactions.
科学的研究の応用
N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has shown promise in a number of scientific research applications, including its potential use as a fluorescent probe for imaging biological systems. Studies have shown that this compound exhibits strong fluorescence properties, making it a useful tool for imaging cells and tissues. Additionally, this compound has been investigated for its potential use in the development of new materials, including polymers and coatings.
特性
IUPAC Name |
(E)-N-(3,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-13-7-4-11(9-14(13)17)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJMVEKZVYIXCZ-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
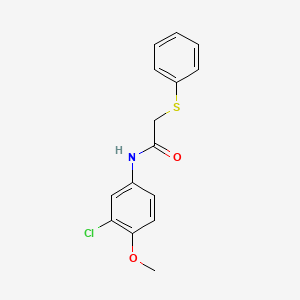
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)
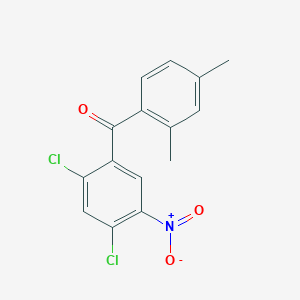
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
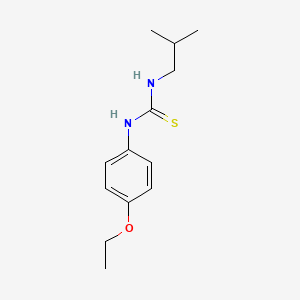
![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)
![4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)
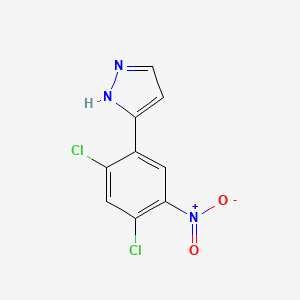
![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
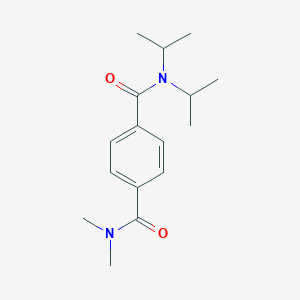
![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)